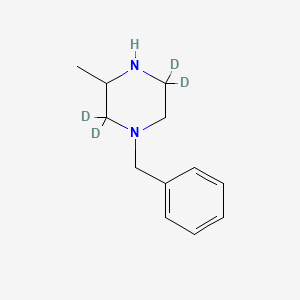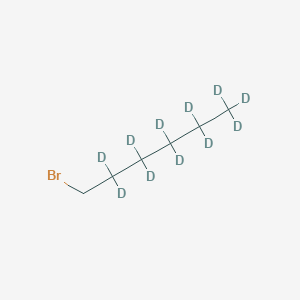![molecular formula C10H7N3O5 B13836735 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is a synthetic organic compound characterized by the presence of a diazenyl group attached to a nitrophenyl ring and an oxolane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with oxolane-2,4-dione. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization process and the subsequent coupling reaction. The general steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with oxolane-2,4-dione under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and purification methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The oxolane-2,4-dione moiety can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Hydrolysis Conditions: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 3-[(4-aminophenyl)diazenyl]oxolane-2,4-dione.
Substitution: Formation of substituted derivatives depending on the reagents used.
Hydrolysis: Formation of carboxylic acids from the oxolane-2,4-dione moiety.
Scientific Research Applications
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(3-Nitrophenyl)diazenyl]-3-oxo-3-phenylpropanal: Another diazenyl compound with potential antiviral activity.
3-(4-Nitrophenyl)oxolane-2,5-dione: A structurally similar compound with different functional groups.
Uniqueness
3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione is unique due to its specific combination of a diazenyl group, nitrophenyl ring, and oxolane-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7N3O5 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]oxolane-2,4-dione |
InChI |
InChI=1S/C10H7N3O5/c14-8-5-18-10(15)9(8)12-11-6-1-3-7(4-2-6)13(16)17/h1-4,9H,5H2 |
InChI Key |
JXSGSYZFSSMXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


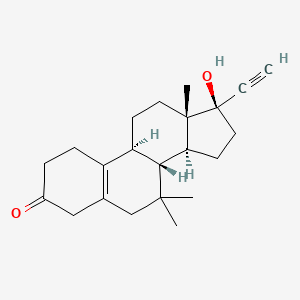

![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
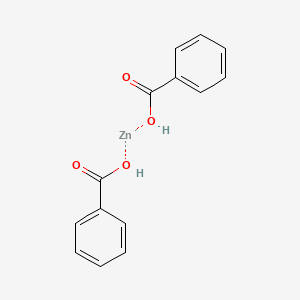
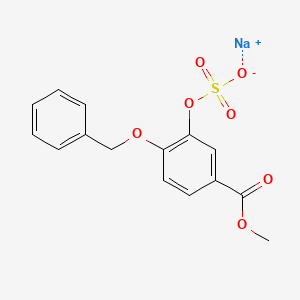

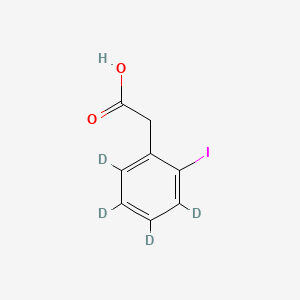
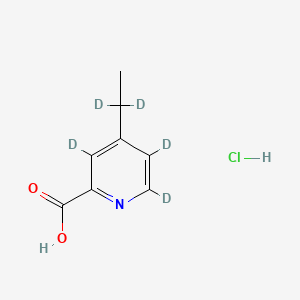
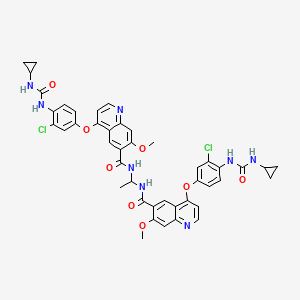
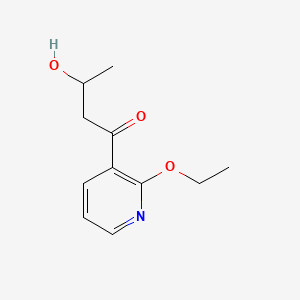

![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
